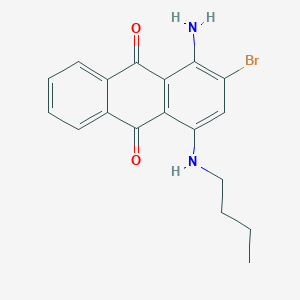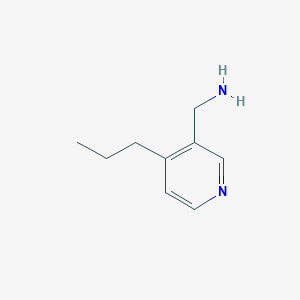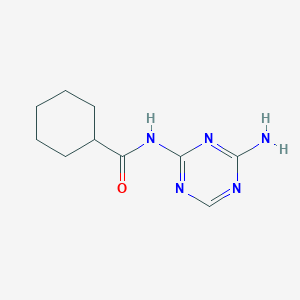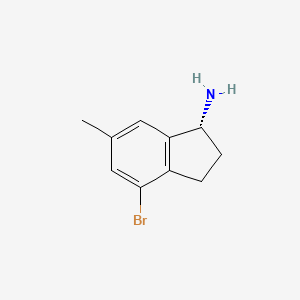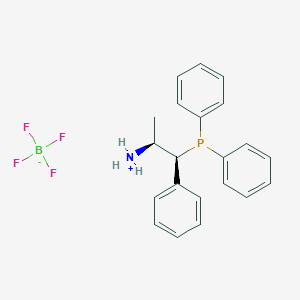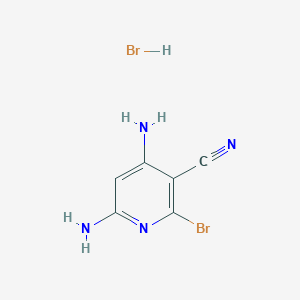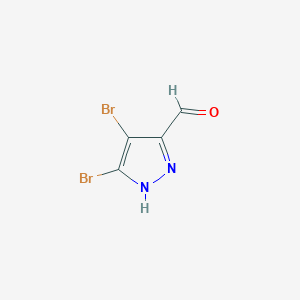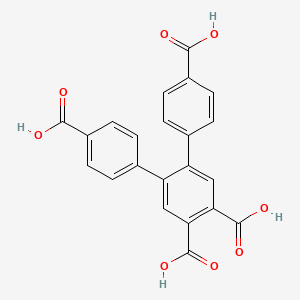
4,5-bis(4-carboxyphenyl)phthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(4-carboxyphenyl)phthalic acid is an organic compound with the molecular formula C22H14O8. It is a derivative of phthalic acid, characterized by the presence of two carboxyphenyl groups attached to the phthalic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-carboxyphenyl)phthalic acid typically involves the reaction of phthalic anhydride with 4-carboxyphenylboronic acid under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(4-carboxyphenyl)phthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4,5-Bis(4-carboxyphenyl)phthalic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 4,5-bis(4-carboxyphenyl)phthalic acid involves its ability to coordinate with metal ions through its carboxylate groups. This coordination can lead to the formation of stable complexes with specific geometric and electronic properties. These complexes can interact with biological molecules, such as proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenyldicarboxylic acid: Similar in structure but lacks the phthalic acid core.
1,2-Bis(4-carboxyphenyl)ethane: Contains an ethane linker instead of the phthalic acid core.
2,4’,5-Biphenyltricarboxylic acid: Contains an additional carboxyl group compared to 4,5-bis(4-carboxyphenyl)phthalic acid.
Uniqueness
This compound is unique due to its specific structural arrangement, which allows for the formation of diverse coordination complexes with distinct properties. Its ability to act as a versatile ligand in various chemical and biological systems sets it apart from similar compounds .
Properties
Molecular Formula |
C22H14O8 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
4,5-bis(4-carboxyphenyl)phthalic acid |
InChI |
InChI=1S/C22H14O8/c23-19(24)13-5-1-11(2-6-13)15-9-17(21(27)28)18(22(29)30)10-16(15)12-3-7-14(8-4-12)20(25)26/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChI Key |
SXANZCFRYGHLMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



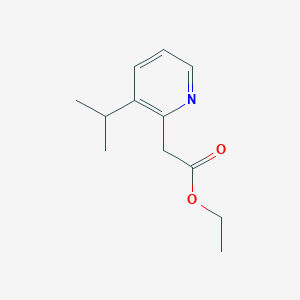
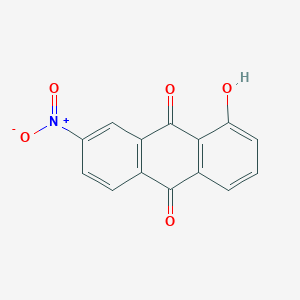


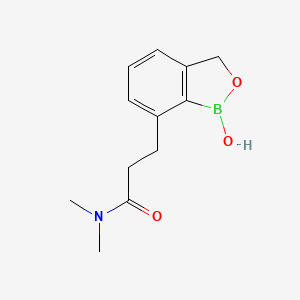
![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)
